5-Methoxy-7-azaindole-3-carbonitrile chemical structure and properties
Topic: 5-Methoxy-7-azaindole-3-carbonitrile: Chemical Structure, Synthesis, and Medicinal Applications Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Execu...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 5-Methoxy-7-azaindole-3-carbonitrile: Chemical Structure, Synthesis, and Medicinal Applications
Content Type: Technical Monograph
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
5-Methoxy-7-azaindole-3-carbonitrile (CAS: 1256812-96-0) represents a privileged scaffold in modern kinase inhibitor design. As a derivative of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core, it functions as a bioisostere of the adenine ring found in ATP. The introduction of the electron-withdrawing nitrile group at the C3 position and the electron-donating methoxy group at the C5 position creates a unique "push-pull" electronic system. This configuration enhances metabolic stability by blocking the metabolically labile C3 site while modulating the acidity of the pyrrole N-H, thereby optimizing hinge-binding interactions within kinase active sites.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The compound features a fused bicyclic system. The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) acts as a hydrogen bond donor. This D-A (Donor-Acceptor) motif is critical for bidentate binding to the hinge region of protein kinases.
Electronic Distribution Diagram:
Figure 1: Pharmacophore analysis highlighting the functional roles of specific structural motifs.
Physicochemical Data Summary
Property
Value / Description
Note
Appearance
Off-white to pale yellow solid
Melting Point
>200 °C (Decomposes)
High lattice energy due to dipole interactions.
Solubility
DMSO (>50 mg/mL), DMF
Poorly soluble in water and non-polar solvents.
pKa (Pyrrole NH)
~11.5 - 12.0
More acidic than unsubstituted 7-azaindole (pKa ~13) due to the electron-withdrawing CN group.
LogP (Predicted)
1.6 - 1.9
Lipophilic enough for cell permeability but requires polar solvents for formulation.
Synthetic Methodologies
The synthesis of 5-Methoxy-7-azaindole-3-carbonitrile requires careful orchestration to avoid N-alkylation or ring opening. While direct electrophilic cyanation (using chlorosulfonyl isocyanate) is possible, it often suffers from low yields due to the basicity of the N7 nitrogen.
The preferred industrial route involves a two-step sequence: regioselective iodination followed by a Palladium-catalyzed cyanation. This protocol ensures high purity and scalability.
Synthesis Workflow Diagram
Figure 2: Step-wise synthetic pathway via Palladium-catalyzed cyanation.
Detailed Experimental Protocols
Step 1: Synthesis of 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
This step utilizes N-iodosuccinimide (NIS) for mild, regioselective halogenation.
Setup: Charge a round-bottom flask with 5-methoxy-7-azaindole (1.0 eq) and anhydrous DMF (10 mL/g).
Addition: Cool the solution to 0°C. Add NIS (1.05 eq) portion-wise over 15 minutes to prevent exotherms.
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS (Target mass: M+H = ~275).
Workup: Pour the reaction mixture into ice-water (10x volume). The product typically precipitates.[1]
Isolation: Filter the solids, wash copiously with water to remove succinimide and DMF, and dry under vacuum at 45°C.
) is preferred over CuCN for easier workup and lower toxicity.
Setup: In a pressure vial or microwave tube, combine the 3-iodo intermediate (1.0 eq), Zinc Cyanide (0.6 eq), and Pd(dppf)Cl₂ (0.05 eq).
Solvent: Add anhydrous DMF or DMA (degassed).
Reaction: Seal the vessel and heat to 120°C for 4–12 hours.
Note: The reaction must be strictly oxygen-free to prevent catalyst deactivation.
Workup: Cool to room temperature. Dilute with EtOAc and wash with 10% aqueous
(to scavenge Zinc/Palladium species) followed by brine.
Purification: Dry organic layer over
, concentrate, and purify via flash column chromatography (Gradient: 0–50% EtOAc in Hexanes).
Expected Yield: 70–85%
Medicinal Chemistry Applications
Kinase Hinge Binding
The 7-azaindole scaffold is a "privileged structure" because it mimics the purine ring of ATP.
Mechanism: The N1-H donates a hydrogen bond to the kinase hinge backbone carbonyl (e.g., Glu residue), while the N7 accepts a hydrogen bond from the hinge backbone amide (e.g., Met residue).
Role of 3-CN: The nitrile group is small and linear, allowing it to fit into restricted pockets (often the "gatekeeper" region) without inducing steric clashes. Furthermore, it lowers the pKa of the N1-H, potentially strengthening the hydrogen bond donor capability.
Metabolic Stability
Unsubstituted 3-positions in azaindoles are susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Capping this position with a nitrile group blocks this metabolic soft spot, significantly increasing the in vivo half-life (
) of the drug candidate.
Target Classes
This scaffold is frequently observed in inhibitors for:
Janus Kinases (JAK1/2/3): For autoimmune indications.
Trk Kinases: For pain and oncology.
B-Raf: For melanoma (e.g., PLX4720 analogs).
Analytical Characterization
To validate the synthesis of 5-Methoxy-7-azaindole-3-carbonitrile, the following spectral data should be obtained:
¹H NMR (DMSO-d₆, 400 MHz):
~13.0 ppm (br s, 1H, NH) – Broad due to exchange.
~8.4 ppm (s, 1H, C2-H) – Deshielded by the adjacent CN group.
~8.2 ppm (d, 1H, Ar-H) – Pyridine ring proton.
~7.6 ppm (d, 1H, Ar-H) – Pyridine ring proton.
~3.9 ppm (s, 3H, ).
IR Spectroscopy:
Diagnostic nitrile stretch (
) at 2210–2230 cm⁻¹ .
Mass Spectrometry (ESI):
Positive mode:
.
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
Skin Irritation: Category 2.
Eye Irritation: Category 2A.
STOT-SE: Category 3 (Respiratory irritation).
Handling Protocols:
Cyanide Hazard: While the final product contains a nitrile group, the synthesis (Step 2) utilizes Zinc Cyanide. This reagent releases HCN upon contact with strong acids. All cyanation reactions must be performed in a well-ventilated fume hood with a cyanide antidote kit available.
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a particulate respirator if handling the dry powder in open air.
References
Synthesis of 7-Azaindoles: Song, J. J., et al. "A practical synthesis of 7-azaindole derivatives." Journal of Organic Chemistry, 2002. Link
Kinase Inhibitor Design: Zhang, J., et al. "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer, 2009. Link
Palladium-Catalyzed Cyanation: Maligres, P. E., et al. "Highly efficient palladium-catalyzed cyanation of aryl halides with zinc cyanide." Tetrahedron Letters, 1999. Link
Azaindole Pharmacophore: Irie, T., & Sawa, M. "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors." Chemical and Pharmaceutical Bulletin, 2018. Link
Product Verification: BLD Pharm. "5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile MSDS and Properties." Link
Application Note & Protocol: A Robust Two-Step Synthesis of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Abstract: This document provides a comprehensive guide for the synthesis of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, a valuable bui...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide for the synthesis of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, a valuable building block in medicinal chemistry, starting from 5-methoxy-1H-pyrrolo[2,3-b]pyridine (5-methoxy-7-azaindole). The described synthetic strategy is a reliable and scalable two-step process involving an initial Vilsmeier-Haack formylation to introduce a carboxaldehyde group at the C3 position, followed by its conversion to the target nitrile. This protocol emphasizes experimental causality, safety, and reproducibility, making it suitable for both academic and industrial research settings.
Introduction & Strategic Rationale
The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged heterocyclic motif in modern drug discovery.[1][2] Its ability to act as a bioisostere of indole and form key hydrogen bond interactions has made it a cornerstone in the design of numerous kinase inhibitors and other therapeutic agents.[3] The functionalization of this core, particularly at the C3 position, is critical for modulating pharmacological activity. The 3-carbonitrile derivative, 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, serves as a versatile intermediate, where the nitrile group can be transformed into various functionalities such as amines, amides, or carboxylic acids.
While direct C-H cyanation methods exist, they often require transition-metal catalysts or specialized electrochemical equipment.[4][5][6] This guide details a more classical, robust, and widely accessible two-step approach that ensures high regioselectivity and is built upon well-established, high-yielding reactions.
The chosen strategy involves:
Vilsmeier-Haack Formylation: Regioselective introduction of a formyl (-CHO) group at the electron-rich C3 position of the 7-azaindole ring.
Aldehyde to Nitrile Conversion: A straightforward transformation of the resulting aldehyde to the final carbonitrile product.
This pathway is selected for its operational simplicity, use of common and inexpensive reagents, and high degree of predictability, making it a trustworthy method for producing the target compound.
Synthetic Scheme & Workflow
The overall transformation is depicted below, proceeding from the starting material (SM) to the intermediate aldehyde and finally to the desired product.
Figure 1: Overall two-step reaction scheme.
The following diagram illustrates the logical flow of the experimental procedure, from setup to final product characterization.
Figure 2: Detailed experimental workflow.
Mechanism Spotlight: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[7][8] Its reliability stems from a well-understood mechanism:
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF), a substituted amide, acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a phosphate derivative to generate the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent .[8]
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring of the 7-azaindole attacks the Vilsmeier reagent. The C3 position is the most nucleophilic site, leading to excellent regioselectivity.
Hydrolysis: The resulting iminium salt intermediate is stable until an aqueous work-up, during which it is readily hydrolyzed to yield the final 3-carboxaldehyde product.
This mechanism ensures that the formylation occurs specifically at the desired C3 position, a critical aspect for the success of this synthetic route.
Detailed Experimental Protocol
Safety Precautions: This protocol involves hazardous reagents. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All operations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory.
Part A: Synthesis of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous DMF (approx. 5 mL per gram of starting material).
Cool the flask to 0 °C using an ice bath.
Slowly add POCl₃ (1.5 eq) dropwise to the cooled DMF with vigorous stirring. Caution: This addition is exothermic. Maintain the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent.[9]
In a separate flask, dissolve the 5-methoxy-7-azaindole (1.0 eq) in a minimum amount of anhydrous DMF.
Add the solution of the azaindole to the Vilsmeier reagent dropwise at 0 °C.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 85-90 °C and maintain this temperature for 2-4 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.
Slowly neutralize the acidic solution by adding a saturated solution of NaHCO₃ until the pH is ~8. This step should be performed carefully due to gas evolution (CO₂). The product often precipitates as a solid.
Isolation: If a solid precipitates, collect it by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. If the product remains in solution, extract the aqueous mixture three times with a suitable organic solvent (e.g., DCM or EtOAc).
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude aldehyde. The product is often sufficiently pure for the next step, but can be purified by column chromatography if necessary.
Part B: Synthesis of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Round-bottom flask with reflux condenser and magnetic stirrer
Heating mantle
Standard work-up and purification equipment
Procedure:
To a round-bottom flask, add the crude 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.5 eq).
Add formic acid to the flask to act as both the solvent and dehydrating agent (approx. 10 mL per gram of aldehyde).
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with stirring.
Maintain the reflux for 3-6 hours. The reaction involves the in-situ formation of the oxime followed by dehydration to the nitrile.
Monitor the reaction progress by TLC until the intermediate aldehyde is consumed.
Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water.
Neutralize the mixture by the careful addition of a base, such as a saturated NaHCO₃ solution, until the pH is neutral or slightly basic.
Isolation & Purification: The product will typically precipitate as a solid. Collect the solid by vacuum filtration, wash with water, and dry.
The crude nitrile can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by silica gel column chromatography to yield the final product, 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile.
Data Summary & Characterization
The following table provides expected outcomes for this two-step synthesis. Yields and purity are representative and may vary based on reaction scale and purification efficiency.
Vilsmeier-Haack formylation and oximation protocols for 7-azaindoles
Application Note: High-Fidelity Synthesis of 7-Azaindole-3-Carboxaldehyde and its Oxime Derivative Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in modern drug discovery...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Synthesis of 7-Azaindole-3-Carboxaldehyde and its Oxime Derivative
Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in modern drug discovery, serving as a bioisostere for indole and purine. It is a critical pharmacophore in kinase inhibitors (e.g., Vemurafenib, Pexidartinib) due to its unique hydrogen-bonding capabilities at the hinge region of ATP-binding sites.
This guide details the Vilsmeier-Haack formylation of 7-azaindole to generate the C3-aldehyde, followed by its oximation . These protocols are optimized for reproducibility, safety, and scalability, addressing specific challenges such as the electron-deficient nature of the pyridine ring and the exothermic nature of the phosphorus oxychloride (
) quench.
Scientific Foundation & Causality
The Substrate Challenge
Unlike standard indoles, 7-azaindole possesses a pyridine nitrogen at position 7. This atom exerts an electron-withdrawing inductive effect ($ -I $), decreasing the nucleophilicity of the C3 position. Furthermore, the N7 lone pair can complex with Lewis acids or electrophiles, potentially stalling the reaction.
Implication: Standard indole protocols often fail or result in low yields. This protocol utilizes a controlled excess of Vilsmeier reagent and specific temperature ramps to overcome the deactivation energy barrier without promoting N-formylation or polymerization.
Reaction Mechanism: Vilsmeier-Haack Formylation
The reaction proceeds via the in situ generation of the chloromethyliminium salt (Vilsmeier reagent) from DMF and
): The 7-azaindole, acting as an enamine equivalent, attacks the electrophile at C3.
Hydrolysis: The resulting iminium intermediate is hydrolyzed to release the aldehyde.[1][2]
Reaction Mechanism: Oximation
The condensation of the aldehyde with hydroxylamine hydrochloride proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.
Critical Control: The pH must be buffered. If too acidic, the amine is protonated (
) and non-nucleophilic. If too basic, side reactions (Cannizzaro) or degradation may occur.
Visualization: Mechanism & Workflow
Figure 1: Mechanistic Pathway (DOT Visualization)
Caption: Mechanistic flow of the Vilsmeier-Haack formylation on 7-azaindole, highlighting the critical C3-iminium intermediate.
In a 100 mL RBF, suspend 7-azaindole-3-carboxaldehyde (5.0 g) in Ethanol (40 mL).
In a separate beaker, dissolve Hydroxylamine HCl (3.56 g) and
(3.99 g) in Water (10 mL). Note: Gas evolution () will occur.
Coupling:
Add the aqueous hydroxylamine solution to the aldehyde suspension at RT.
Heat to Reflux (80 °C) for 2–3 hours.
Self-Validation Point: The suspension usually clears as the reaction proceeds, then reprecipitates the oxime. TLC should show complete consumption of the aldehyde.
Workup:
Cool to RT. Remove ~50% of ethanol under reduced pressure.
Add cold water (50 mL) to precipitate the full crop.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimal Solvation & Handling Protocols for 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Executive Summary
5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS 1256812-96-0) is a critical heterocyclic intermediate, often utilized in the synthesis of Janus Kinase (JAK) inhibitors such as Oclacitinib. Structurally, it consists of a 7-azaindole core substituted with an electron-donating methoxy group at the 5-position and an electron-withdrawing nitrile group at the 3-position.
This specific substitution pattern creates a "push-pull" electronic system that significantly impacts its solubility profile. The molecule exhibits high crystal lattice energy due to planar stacking and hydrogen bonding (pyrrole NH donor, pyridine N and nitrile N acceptors). Consequently, it displays poor solubility in non-polar solvents and requires specific polar aprotic or protic solvent systems for effective dissolution in biological assays and synthetic workflows.
This guide provides empirically grounded solvent recommendations, detailed dissolution protocols, and troubleshooting steps to ensure experimental reproducibility.
Physicochemical Profile & Solubility Mechanics
Understanding the molecular interactions is prerequisite to selecting the correct solvent.
Property
Value / Characteristic
Implication for Solvation
Core Structure
7-Azaindole (Pyrrolo[2,3-b]pyridine)
Planar, aromatic, potential for stacking (poor solubility).
H-Bond Donor
Pyrrole NH (Position 1)
Requires solvents with H-bond accepting capability (DMSO, DMF, Alcohols).
H-Bond Acceptor
Pyridine N (Pos 7), Nitrile N, Methoxy O
Compatible with protic solvents, but solubility is limited by lipophilicity.
Electronic Effect
3-CN (EWG) & 5-OMe (EDG)
The 3-CN group increases the acidity of the pyrrole NH (), making the compound slightly more acidic than unsubstituted 7-azaindole.
Lipophilicity
Moderate ()
Insoluble in water; soluble in organic media.
Solvent Selection Matrix
The following table categorizes solvents based on their utility for specific applications (Storage, Reaction, Purification).
Solvent Class
Specific Solvent
Solubility Rating
Application
Notes
Polar Aprotic
DMSO (Dimethyl sulfoxide)
Excellent (>50 mg/mL)
Stock Solutions , Biological Assays
Primary Choice. Disrupts intermolecular H-bonds effectively. Freezing point (18.5°C) requires careful handling.
Polar Aprotic
DMF (Dimethylformamide)
High (>30 mg/mL)
Chemical Synthesis, Library Generation
Good alternative to DMSO for reactions; easier to remove than DMSO but still high boiling.
Polar Protic
Methanol / Ethanol
Moderate (Heat often req.)
Recrystallization, LC-MS Mobile Phase
Solubility increases significantly with temperature (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
C). Useful for purification.
Chlorinated
DCM / Chloroform
Low to Moderate
Extraction, Chromatography
Often requires a polar modifier (e.g., 5-10% MeOH) to maintain solubility during chromatography.
Esters
Ethyl Acetate
Low
Workup / Partitioning
Compound may partition into EtOAc, but solubility is limited; often used as an anti-solvent or extraction medium.
Aqueous
Water / PBS
Insoluble
Precipitation
Used to precipitate the compound from organic stock solutions.
Detailed Protocols
Protocol A: Preparation of High-Concentration Stock Solution (Biological Assays)
Target: 10 mM or 100 mM stock for dilution into aqueous buffers.
Calculate Mass: Determine the required mass using the molecular weight (approx. MW ~173.17 g/mol ).
Example: For 1 mL of 100 mM solution, weigh 17.3 mg.
Solvent Choice: Use anhydrous DMSO (Grade: Cell Culture Tested,
99.9%).
Addition: Add the DMSO to the vial containing the powder. Do not add powder to the liquid (prevents clumping).
Dissolution Mechanics:
Vortex vigorously for 30 seconds.
Checkpoint: If particulates remain, sonicate in a water bath at 35°C–40°C for 5 minutes.
Sterilization (Optional): If used for cell culture, pass through a 0.22
m PTFE (hydrophobic) syringe filter. Do not use Nylon filters as they may bind the compound.
Storage: Aliquot into amber glass vials. Store at -20°C (stable for >6 months) or -80°C (stable for >1 year). Avoid repeated freeze-thaw cycles.
Protocol B: Process Dissolution for Synthesis/Recrystallization
Target: Dissolving crude material for reaction or purification.[1]
Initial Solvent: Start with Methanol (MeOH) or Ethanol (EtOH) .
Thermal Assist: Heat the mixture to reflux. The 3-cyano-7-azaindole scaffold often exhibits a steep solubility curve; it may be insoluble at RT but fully soluble at 60°C.
Co-Solvent Strategy: If insolubility persists at reflux:
Add DCM dropwise until clear (for chromatography prep).
Or add small percentages of DMF (for reaction mixtures).
Crystallization: To purify, dissolve in hot Ethanol, then slowly add water or cool to 4°C to induce precipitation of the pure crystalline solid.
This logic gate ensures the user achieves full dissolution without degrading the sample.
Caption: Step-by-step decision loop for dissolving stubborn 7-azaindole derivatives.
Figure 2: Solvent Selection Decision Tree
Selects the optimal solvent based on the downstream application to prevent interference.
Caption: Matrix for selecting solvents compatible with downstream experimental constraints.
Troubleshooting & Stability Notes
Precipitation in Aqueous Media: When diluting a DMSO stock into aqueous buffer (e.g., PBS), the final DMSO concentration should typically be <1% to avoid cytotoxicity. However, the compound may precipitate if the concentration exceeds its aqueous solubility limit (likely <50
M in pure buffer).
Solution: Use an intermediate dilution step or include a solubilizing agent like cyclodextrin if high aqueous concentrations are required.
"Oiling Out": During recrystallization, if the compound separates as an oil rather than crystals, it indicates the solution is too concentrated or cooled too quickly.
Solution: Re-heat to dissolve, add a seed crystal, and cool very slowly.
Acidity/Basicity: The 3-cyano group renders the pyrrole NH slightly acidic. Avoid strong bases (e.g., NaH) in protic solvents unless deprotonation is the intended reaction step, as this will form the anion.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Oclacitinib (Related Structure). Retrieved February 21, 2026, from [Link]
Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ. Retrieved February 21, 2026, from [Link]
Application Note: Precision N-Alkylation of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
[1] Executive Summary The N-alkylation of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (hereafter referred to as Target Scaffold 1 ) is a pivotal transformation in the synthesis of JAK/STAT pathway inhibitors and o...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The N-alkylation of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (hereafter referred to as Target Scaffold 1 ) is a pivotal transformation in the synthesis of JAK/STAT pathway inhibitors and other kinase-targeting therapeutics.[1] While 7-azaindoles are bioisosteres of indoles, the introduction of the electron-withdrawing 3-cyano group and the electron-donating 5-methoxy group creates a unique electronic environment that alters nucleophilicity and acidity.[1]
This guide provides a validated, high-fidelity protocol for N1-selective alkylation. Unlike generic indole protocols, this procedure accounts for the reduced pK
of the 3-cyano-7-azaindole core and the risk of N7-quaternization.[1]
Mechanistic Analysis & Strategic Planning
Electronic Profile & Regioselectivity
The Target Scaffold 1 presents a "Push-Pull" electronic system:
3-Cyano Group (Pull): Strong electron-withdrawing group (EWG).[1] It significantly acidifies the N1-H proton (estimated pK
10.5–11.5, compared to 13.2 for unsubstituted 7-azaindole).[1] This stabilizes the resulting anion but decreases its overall nucleophilicity.
5-Methoxy Group (Push): Electron-donating group (EDG).[1] It marginally increases electron density on the ring system but is insufficient to counteract the strong deactivation from the nitrile and the pyridine nitrogen.
Pyridine Nitrogen (N7): A competitive nucleophilic site. Under neutral conditions, alkylating agents may attack N7 to form a quaternary ammonium salt. However, under basic conditions, the N1-anion is the dominant nucleophile.
Reaction Pathway Visualization
The following diagram illustrates the critical decision points and mechanistic pathways, highlighting the divergence between desired N1-alkylation and N7-side reactions.
Figure 1: Mechanistic pathway for the alkylation of 3-cyano-7-azaindoles.[1] The N1 pathway is favored under anionic conditions due to charge localization and orbital control.
Experimental Protocols
Method A: High-Efficiency Alkylation (NaH / DMF)
Best for: Unreactive electrophiles (alkyl chlorides, hindered halides) and scale-up.[1]
Mechanism: Irreversible deprotonation ensures a high concentration of the active nucleophile.
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool to 0 °C in an ice bath.
Solubilization: Dissolve Target Scaffold 1 (1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M concentration).
Deprotonation: Carefully add NaH (1.2 mmol, 48 mg of 60% dispersion) portion-wise.
Observation: Gas evolution (H
) will occur. The solution typically turns yellow/orange, indicating anion formation.
Critical Step: Stir at 0 °C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.
Alkylation: Cool the mixture back to 0 °C. Add the Alkyl Halide dropwise via syringe.
Reaction: Allow the mixture to warm to RT. Stir for 2–12 hours.
Monitoring: Check by TLC or LC-MS.[1] The starting material (SM) peak should disappear. If SM persists after 12h, heat to 50 °C.
Work-up:
Cool to 0 °C. Carefully quench with sat. NH
Cl (slow addition).
Dilute with Ethyl Acetate (EtOAc) and water.
Wash organic layer with water (3x) to remove DMF (critical for crystallization).
Wash with brine, dry over Na
SO, and concentrate.
Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).
Method B: Mild Base / Phase Transfer (Cs
CO
/ MeCN)
Best for: Acid-sensitive electrophiles, benzyl halides, and parallel synthesis libraries.
Mechanism: Equilibrium deprotonation assisted by the "Cesium Effect" (solubility and coordination).
Reagents
Base: Cesium Carbonate (Cs
CO) (2.0 – 3.0 equiv)
Solvent: Acetonitrile (MeCN) or DMF
Catalyst (Optional): TBAI (Tetrabutylammonium iodide, 10 mol%) – Use for alkyl chlorides.
Step-by-Step Procedure
Setup: Charge a reaction vial with Target Scaffold 1 (1.0 mmol), Cs
CO (3.0 mmol), and anhydrous MeCN (5 mL).
Addition: Add the Electrophile (1.2 mmol).
Reaction: Heat the mixture to 50–80 °C (reflux for MeCN).
Note: The 3-cyano group significantly increases acidity, making Cs
CO sufficient for deprotonation, unlike unsubstituted 7-azaindoles which often require stronger bases.[1]
Work-up: Filter off the inorganic solids through a pad of Celite. Concentrate the filtrate.
Purification: Recrystallization (often possible from EtOH/Water) or chromatography.
Solution: Ensure solvents are anhydrous. Avoid heating above 60 °C if using hydroxide bases. Use Cs
CO (Method B) which is less nucleophilic than NaOH/KOH.
Issue 3: Poor Conversion[1]
Cause: The 5-OMe and 3-CN groups sterically or electronically hinder the reaction (though 3-CN mainly helps deprotonation, it reduces nucleophilicity).[1]
Solution: Add TBAI (10 mol%) or 18-Crown-6 (if using K
CO) to increase the kinetic activity of the anion.[1]
References
Regioselectivity in 7-Azaindole Alkylation
Title: Regioselective C–H functionalization of 7-azaindoles.[1][2]
Source: ResearchG
Context: Discusses the reactivity differences between N1 and N7 and the influence of substituents.
pKa and Electronic Effects
Title: The Heterocyclic Chemistry of Azaindoles (Wipf Group).
Source: University of Pittsburgh.
Context: Provides pKa values for 7-azaindole (~13.2) vs Indole (~16.2) and explains the "push-pull" interactions.
Technical Support Center: Solubility Enhancement for 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for improving the aqueous solubility of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile. The cont...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for improving the aqueous solubility of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile. The content is structured in a practical question-and-answer format, addressing common challenges and providing scientifically-grounded, actionable protocols.
Q1: What are the key structural features of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile that influence its aqueous solubility?
Answer:
The solubility of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is governed by a balance of hydrophilic and hydrophobic features within its molecular structure. Understanding these is the first step in designing an effective solubilization strategy.
Hydrophobic Core: The fused pyrrolopyridine ring system is largely aromatic and nonpolar, contributing significantly to the compound's low intrinsic aqueous solubility. This is the primary challenge to overcome.
Hydrophilic "Handles":
Pyridine Nitrogen (N7): This nitrogen atom is weakly basic. At a pH below its pKa, it can become protonated, acquiring a positive charge. This ionization dramatically increases the molecule's polarity and its ability to interact with water, thereby enhancing solubility.[1][2][3] This is the most critical feature to exploit for pH-dependent solubility enhancement.
Pyrrole Nitrogen (N1): The lone pair of electrons on this nitrogen is part of the aromatic system, making it essentially non-basic and a poor hydrogen bond acceptor. It can, however, act as a hydrogen bond donor.
Methoxy Group (-OCH₃): The oxygen atom can act as a hydrogen bond acceptor, providing a minor contribution to hydrophilicity.
Nitrile Group (-C≡N): The nitrogen of the nitrile group is a weak hydrogen bond acceptor.
Given its large hydrophobic surface area and limited hydrophilic groups, this compound is predicted to be poorly water-soluble, likely falling into the Biopharmaceutical Classification System (BCS) Class II or IV.
Q2: How do I determine the baseline solubility of my compound? What's the difference between kinetic and thermodynamic solubility?
Answer:
Determining the baseline solubility is a critical first step before attempting any enhancement techniques. It provides a benchmark for measuring success. You should measure both kinetic and thermodynamic solubility as they provide different, yet complementary, insights.
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock (e.g., DMSO) into an aqueous buffer.[4][5] It reflects the solubility under conditions often found in high-throughput screening and in vitro biological assays. It is often higher than thermodynamic solubility because it can lead to the formation of a temporary, supersaturated state.[6]
Thermodynamic (or Equilibrium) Solubility: This is the true saturation concentration of a compound in a solvent after it has reached equilibrium with an excess of the solid material.[4][7] This measurement requires longer incubation times (typically 24-72 hours) to ensure the system has reached a stable state and is crucial for formulation development and predicting oral absorption.[8]
A significant difference between the kinetic and thermodynamic solubility values can indicate that the compound is prone to precipitation from a supersaturated state, a phenomenon known as the "parachute effect," which can be advantageous but requires careful control.
This section details the most effective methods for improving the solubility of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, presented as a logical workflow.
Caption: Workflow for selecting a solubility enhancement strategy.
Q3: How can I use pH adjustment to improve the solubility of this compound?
Answer:
This should be the first method you attempt due to its simplicity and effectiveness for compounds with ionizable groups. The pyridine nitrogen in the pyrrolopyridine ring is a weak base. By lowering the pH of the aqueous medium, you can protonate this nitrogen.
Mechanism: The protonation introduces a formal positive charge, transforming the molecule into a more polar salt form. This charged species interacts much more favorably with polar water molecules through ion-dipole interactions, leading to a significant increase in solubility. The relationship between pH, pKa, and the solubility of an ionizable compound is well-described and predictable.[9][10]
Troubleshooting & Key Considerations:
Determine the pKa: You must estimate or experimentally determine the pKa of the conjugate acid (the protonated form) of the pyridine nitrogen. Solubility will increase dramatically as the pH drops below the pKa.
Chemical Stability: Ensure the compound is stable at the required acidic pH. Some molecules can undergo hydrolysis or other degradation pathways under acidic conditions. Run a stability check using HPLC over time.
Buffer Selection: Use a buffer system (e.g., citrate, acetate) to maintain the target pH. The choice of buffer can itself influence solubility.
Salt Formation: For solid dosage forms, you can synthesize a stable salt of the compound (e.g., hydrochloride, mesylate salt). This pre-forms the ionized, more soluble version of the drug.
Q4: My target application requires a near-neutral pH. What co-solvents can I use?
Answer:
If pH modification is not viable, using co-solvents is the next logical step. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[11]
Mechanism: The hydrophobic core of your compound is more compatible with the less polar environment created by the water/co-solvent mixture. This reduces the energy required to pull a molecule from its solid state into the solution, thereby increasing solubility.[12]
Recommended Co-solvents & Screening:
A screening study is essential to find the most effective and appropriate co-solvent.
Co-solvent
Typical Concentration Range
Key Considerations
Ethanol
5-40%
Effective, but can have biological effects and evaporate over time.[11]
Propylene Glycol (PG)
10-60%
A common, low-toxicity co-solvent for oral and parenteral use.[11][13]
Polyethylene Glycol 400 (PEG 400)
10-80%
Very common and safe for many applications; can form viscous solutions.[14]
Excellent solvent but can be toxic and interfere with assays at higher concentrations.[15]
Troubleshooting & Key Considerations:
Toxicity: The primary limitation is the toxicity of the co-solvent, especially for in vivo studies. Always check the acceptable limits for your specific application.
Precipitation on Dilution: A formulation with a high co-solvent concentration may be stable, but the compound can precipitate upon dilution into an aqueous environment (e.g., injection into bloodstream or dissolution in the gut). This must be tested.
Viscosity: High concentrations of co-solvents like PEG 400 or glycerol can make solutions difficult to handle (e.g., pipette or inject).
Q5: What are cyclodextrins and when should I consider using them?
Answer:
Consider cyclodextrins when pH adjustment and simple co-solvents are insufficient or unsuitable (e.g., due to toxicity concerns). Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[16][17]
Mechanism:
The hydrophobic pyrrolopyridine core of your compound can fit inside the nonpolar cavity of the cyclodextrin, forming an "inclusion complex."[6][18] The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in water. This effectively "masks" the hydrophobicity of the drug molecule.
Caption: Mechanism of cyclodextrin-mediated solubilization.
Commonly Used Cyclodextrins:
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Very high aqueous solubility and a favorable safety profile, making it suitable for oral and parenteral formulations.[19]
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Also has a very good safety profile and is used in several commercial injectable products.[15]
Troubleshooting & Key Considerations:
Binding Affinity: The "fit" between the drug and the cyclodextrin cavity is crucial. A phase-solubility study is required to determine the binding constant and stoichiometry.
Competition: Other molecules in the formulation or biological milieu can compete with your compound for the cyclodextrin cavity.
Cost and Concentration: Cyclodextrins are often used in large molar excess, which can be expensive and lead to hypertonic solutions that are unsuitable for injection.[20]
Q6: I need a much higher drug concentration for my toxicology studies. What is an amorphous solid dispersion (ASD)?
Answer:
An amorphous solid dispersion (ASD) is an advanced formulation strategy used to significantly enhance the solubility of poorly soluble (often termed "brick-dust") compounds.[21] It is particularly useful for achieving high drug concentrations required for oral bioavailability and toxicology studies.
Mechanism:
In its normal crystalline state, a compound's molecules are arranged in a highly ordered, stable crystal lattice. A significant amount of energy is required to break this lattice before the molecule can dissolve. An ASD converts the crystalline drug into a high-energy amorphous (non-crystalline) state and disperses it at a molecular level within a carrier, typically a polymer.[22] This amorphous form has no crystal lattice to overcome, allowing it to dissolve much more readily, often creating a supersaturated solution.[23]
Common Polymers for ASDs:
Polyvinylpyrrolidone (PVP) grades like K30 or K90.
Novel excipients such as Apinovex™ polymers are designed for high drug loading.[21][24]
Troubleshooting & Key Considerations:
Physical Stability: The biggest challenge with ASDs is the inherent thermodynamic instability of the amorphous state. The drug will tend to recrystallize over time, especially in the presence of heat and humidity, which would negate the solubility advantage.[25] The polymer carrier is chosen specifically to inhibit this recrystallization.
Drug Loading: The amount of drug that can be loaded into the polymer is finite. Overloading can lead to phase separation and recrystallization.
Manufacturing Method: Lab-scale ASDs are typically made by solvent evaporation. For larger scales, techniques like spray drying and hot-melt extrusion are used.[23][26]
This protocol determines the equilibrium solubility of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile.
Methodology:
Add an excess amount of the solid compound (e.g., 1-2 mg) to a 1.5 mL glass vial. The amount should be enough that solid material remains visible at the end of the experiment.
Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.[27]
Seal the vial and place it on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C).
Agitate the suspension for at least 24 hours to ensure equilibrium is reached. Some protocols recommend 48-72 hours.[8]
After incubation, allow the vial to sit undisturbed for 30 minutes to let larger particles settle.
Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid. This step is critical to avoid artificially high results.
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared in the same buffer.[7][28]
Self-Validation & Expected Results:
Visual Confirmation: Undissolved solid must be present in the vial before filtration. If all the solid dissolves, the experiment must be repeated with more compound.
Reproducibility: The assay should be run in triplicate to ensure the results are consistent. The final solubility is reported in units like µg/mL or µM.
Protocol 2: Co-solvent Screening
This protocol provides a rapid method to screen for effective co-solvents.
Methodology:
Prepare a series of aqueous buffers containing different co-solvents (e.g., Ethanol, PG, PEG 400) at various concentrations (e.g., 10%, 20%, 40% v/v).
Perform a kinetic solubility assay for each co-solvent blend.[29]
a. Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 20 mM).
b. In a 96-well plate, add a small volume of the DMSO stock (e.g., 2 µL) to a larger volume of each co-solvent buffer (e.g., 198 µL).
c. Seal the plate and shake for 2 hours at room temperature.
d. Measure the amount of precipitate formed using a nephelometer (which measures light scattering) or by centrifuging the plate, taking the supernatant, and quantifying the concentration via UV-Vis spectroscopy or LC-MS.[30]
Plot the measured solubility against the co-solvent concentration for each candidate.
Self-Validation & Expected Results:
The plot should show a positive correlation between co-solvent concentration and compound solubility.
The most effective co-solvent will yield the highest solubility at the lowest concentration. This allows you to select the best candidate for further optimization while minimizing potential toxicity.
References
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research. [Link]
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2023). International Journal of Pharmaceutical Sciences Review and Research. [Link]
Cyclodextrins in Drug Delivery Systems and their Effects on Biological Barriers. (2019). Molecules. [Link]
Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat. (2023). Future Journal of Pharmaceutical Sciences. [Link]
Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. [Link]
Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. (2021). Drug Delivery. [Link]
Novel excipients for solubility enhancement. (2022). European Pharmaceutical Review. [Link]
Enhancing solubility with novel excipients. (2023). Manufacturing Chemist. [Link]
Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Advanced Research and Reviews. [Link]
Cyclodextrin In Drug Delivery: A Review. (2012). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012). Journal of Medical Pharmaceutical and Allied Sciences. [Link]
Cyclodextrins in drug delivery: applications in gene and combination therapy. (2020). Journal of Drug Targeting. [Link]
Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. [Link]
Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. (2019). MDPI. [Link]
Spray Drying: Solving solubility issues with amorphous solid dispersions. (2015). European Pharmaceutical Review. [Link]
SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015). Drug Development & Delivery. [Link]
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2024). MDPI. [Link]
Unlocking Solubility as Lubrizol's Excipients Power the Next Generation of Drug Delivery. (2024). BioPharma APAC. [Link]
General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. (1983). PubMed. [Link]
Troubleshooting low yields in 3-cyanation of 5-methoxy-7-azaindole
Ticket ID: #AZA-CN-335 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Functionalization Group Executive Summary User reports consistent low yields (<30%) when attempting to introduce a nitril...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #AZA-CN-335
Status: Open
Assigned Specialist: Senior Application Scientist, Heterocycle Functionalization Group
Executive Summary
User reports consistent low yields (<30%) when attempting to introduce a nitrile group at the C3 position of 5-methoxy-7-azaindole. The substrate presents a unique "push-pull" electronic conflict: the 5-methoxy group donates electron density (activating), while the pyridine nitrogen (N7) withdraws density (deactivating) and acts as a catalyst poison.
This guide addresses the three most common failure modes:
The "Direct" Trap: Failure of electrophilic cyanation (e.g., CSI) due to N7 interference.
The Vilsmeier Bottleneck: Incomplete hydrolysis or polymerization during the formylation-oxime route.
Catalytic Poisoning: Metal sequestration by N7 during Pd/Cu-catalyzed cyanation of 3-halo intermediates.
Module 1: Diagnostic & Decision Matrix
Before modifying your protocol, identify your current failure mode using the symptoms below.
Symptom
Probable Cause
Recommended Protocol
No Reaction / SM Recovery
Substrate deactivated by N7; Electrophile too weak.
Switch to Protocol B (Iodination Cyanation).
Black Tar / Polymerization
Acid-catalyzed decomposition of electron-rich 5-OMe ring.
Protocol A (Vilsmeier) with strict temp control.
Product Hydrolyzed (Amide)
Over-vigorous workup of nitrile or Vilsmeier intermediate.
Buffer workup to pH 7-8; avoid strong acids.
Catalyst "Death" (Pd/Cu)
N7 or free N1 coordinating to metal center.
Protect N1 (Tosyl/SEM) or use Protocol B with bulky ligands.
Visual Troubleshooting Flowchart
Caption: Decision tree for identifying failure modes based on the synthetic pathway chosen.
Module 2: The "Robust" Route (Protocol B)
Method: C3-Iodination followed by Pd-Catalyzed Cyanation.
Why this works: Direct cyanation is difficult because the 7-azaindole ring is electron-deficient compared to indole. Halogenation is easier to achieve, and the subsequent metal-catalyzed step bypasses the electronic deactivation issues.
Step 1: Regioselective C3-Iodination
The 5-methoxy group directs electrophiles to C4 or C6, but the pyrrole nitrogen (N1) directs strongly to C3. You must ensure C3 dominance.
Reagents: N-Iodosuccinimide (NIS), DMF (solvent).
Key Condition: 0°C to RT. Do NOT heat.
Protocol:
Dissolve 5-methoxy-7-azaindole (1.0 equiv) in DMF (0.5 M).
Add NIS (1.05 equiv) portion-wise at 0°C.
Stir 1h. Monitor by LCMS.
Critical Workup: Pour into water/ice. Collect solid. Do not extract unless necessary to avoid DMF carryover.
Step 2: N-Protection (Mandatory for High Yields)
Free N1-H can deprotonate and bind Palladium, shutting down the cycle.
Technical Insight: The 5-methoxy group makes the oxidative addition step (Pd inserting into C-I) faster, but the N7 nitrogen can chelate the Pd. Using a bidentate ligand like dppf or Xantphos prevents N7 from displacing the ligand.
Module 3: The "Classic" Route (Protocol A)
Method: Vilsmeier-Haack Formylation
Aldoxime Dehydration.
Use Case: If you must avoid heavy metals (Pd/Cu) or cannot protect N1.
Phase 1: Formylation (The Danger Zone)
The Vilsmeier reagent (Chloroiminium ion) is electrophilic.[1]
The Problem: 5-methoxy-7-azaindole is electron-rich enough to react, but the intermediate iminium salt is stable and hard to hydrolyze due to the N7 electron withdrawal.
Optimization:
Premix POCl
(1.2 equiv) and DMF at 0°C for 30 mins to form the salt before adding the substrate.
Add substrate in DMF solution slowly.
Heat is the Enemy: Keep T < 20°C. If you heat to force it, the methoxy group will assist in polymerization.
Hydrolysis: Pour into 2M NaOH (not water) to force the hydrolysis of the stable azaindole-iminium species to the aldehyde.
Phase 2: One-Pot Conversion to Nitrile
Instead of isolating the aldehyde, convert directly:
Add NH
OH·HCl (Hydroxylamine) to the crude aldehyde in DMSO.
Heat to 100°C. The oxime forms and thermally dehydrates to the nitrile.
FAQ: Troubleshooting Specific Failures
Q1: I am using CSI (Chlorosulfonyl Isocyanate) but getting N-acylation instead of C3-cyanation.A: This is a classic regioselectivity error. CSI is a "hard" electrophile and prefers the hardest nucleophile (N1). Even if it attacks C3, the N7 nitrogen destabilizes the Wheland intermediate. Resolution: Abandon CSI. It works for indoles but is notoriously poor for 7-azaindoles. Use Protocol B (Iodination).
Q2: My Pd-catalyzed reaction stalls at 50% conversion.A: This indicates catalyst death. The N7 nitrogen or the product (nitrile) is binding to the Pd.
Fix 1: Add 10-20 mol% Zn dust to the reaction. This reduces oxidized Pd(II) back to active Pd(0).
Fix 2: Switch solvent to DMA (Dimethylacetamide) and raise temp to 120°C.
Fix 3: Ensure your solvent is degassed . 5-methoxy-7-azaindole is sensitive to oxidative dimerization.
Q3: Can I use CuCN (Rosenmund-von Braun) instead of Palladium?A: Yes, but it requires harsh conditions (DMF, 150°C). With the 5-methoxy group, these temps often lead to demethylation (cleavage of the ether) or tar formation. Pd-catalyzed cyanation at 90°C is milder and preserves the methoxy group.
Mechanistic Visualization
Understanding why the 5-methoxy-7-azaindole fails in direct cyanation requires visualizing the competing electronic effects.
Caption: Electronic conflict map showing why stepwise halogenation bypasses the deactivating effect of N7.
References
Song, J. J., et al. (2002). "Practical Synthesis of 7-Azaindole Derivatives." Journal of Organic Chemistry, 67(7), 2345–2347.
Core reference for halogenation and functionaliz
Schirok, H. (2006).[2] "Synthesis of 1,3- and 1,3,6-Substituted 7-Azaindoles." Journal of Organic Chemistry, 71(15), 5538–5545.
Detailed protocols for handling substituted azaindoles, including Vilsmeier routes.
Yu, H., et al. (2011).[3] "Practical Method for Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry, 76(2), 665–668.
Industrial standard for Zn(CN)2/Pd cyanation conditions applicable to heterocyclic halides.
Ye, S., et al. (2019). "Regioselective Functionalization of 7-Azaindole." Angewandte Chemie Int.[4] Ed., 58(22), 7313.
Mechanistic insights into the directing effects of N1 vs N7.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 7-Azaindole Synthesis & Purification
Topic: Purification strategies for removing regioisomers and impurities in 7-azaindole (1H-pyrrolo[2,3-b]pyridine) synthesis.
Ticket ID: #AZA-702-PUR
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
7-azaindole is a privileged scaffold in kinase inhibitor development (e.g., Vemurafenib).[1][2] However, its electron-deficient pyridine ring and acidic pyrrole N-H create unique purification challenges compared to standard indoles.
Primary Challenges:
N-Alkylation Regioisomers: Competition between the pyrrole nitrogen (
) and the pyridine nitrogen ().
Chromatographic Tailing: Interaction of the basic pyridine nitrogen with acidic silanols on silica gel.
Synthesis Byproducts: Isomeric azaindoles (4-, 5-, 6-azaindoles) arising from non-regioselective cyclization (e.g., Bartoli or Larock methods).
Module 1: Controlling N-Alkylation Regioisomers (
vs.
)
The Issue: When alkylating 7-azaindole, you may observe two spots on TLC. The major product is usually the desired
-alkyl (neutral), while the minor is the -alkyl (often a quaternary salt or zwitterion).
Mechanism & Causality
(Pyrrole Nitrogen): pKa 13.2. Requires deprotonation by a strong base (NaH, KOtBu) to become nucleophilic.
(Pyridine Nitrogen): pKa 4.6 (conjugate acid). It is nucleophilic in its neutral state.
The Trap: If the base is too weak or the reaction is run in neutral conditions, the
lone pair attacks the electrophile, forming a pyridinium salt.
Critical Step: Stir for 30–45 mins to ensure complete deprotonation (anion formation) before adding the alkyl halide. The
anion is significantly more nucleophilic than the neutral .
Add electrophile slowly.
Purification Workflow (Removing
Isomers)
Since
-alkylated byproducts are often charged (quaternary ammonium salts), they have drastically different solubility than the neutral product.
Method
Protocol Details
Aqueous Wash (Best)
Dissolve crude in EtOAc. Wash 3x with water/brine. The -salt is highly water-soluble and will partition into the aqueous phase.
Precipitation
If the product is a solid, triturate the crude mixture with non-polar solvents (Hexanes/Et2O). The -salt often remains as a gummy solid or precipitate while the -product dissolves (or vice versa, depending on R-group).
Module 2: Chromatographic Troubleshooting
The Issue: 7-azaindole derivatives often "streak" or "tail" on silica gel columns, causing poor separation of regioisomers and co-elution with impurities.
Root Cause: The basic pyridine nitrogen (
) hydrogen bonds with the acidic silanol groups (Si-OH) on the stationary phase.
Visual Guide: Column Optimization
Caption: Decision matrix for eliminating tailing during silica chromatography of 7-azaindoles.
The Issue: Separation of 7-azaindole from isomeric byproducts (e.g., 4-azaindole) or starting materials (anilines) after cyclization reactions like the Bartoli or Larock synthesis.
Solvent Screening Table
7-azaindole solubility is highly sensitive to protonation state and solvent polarity.
Solvent System
Application
Notes
Toluene / Heptane
General Recrystallization
Dissolve in hot Toluene; add Heptane until turbid. Cool slowly. Excellent for removing non-polar tars.
EtOAc / Hexanes (1:4)
Standard Purification
Good for removing baseline impurities.
Water / Ethanol
Highly Polar Derivatives
7-azaindoles are often more soluble in water than indoles. Use water as anti-solvent.[3]
Chloroform / Acetonitrile
High Purity Needs
Cited for biotinylated analogs. Dissolve in hot CHCl, precipitate with MeCN [1].
Advanced Technique: Salt Formation
If regioisomers (e.g., 4- vs 7-azaindole) cannot be separated by column, exploit their basicity differences.
Dissolve mixture in Et
O or MeOH.
Add 1.0 eq of HCl (in dioxane) or Picric acid.
Filter: The 7-azaindole salt often crystallizes preferentially due to specific lattice packing driven by the pyridine nitrogen position.
Free-base: Suspend salt in EtOAc, wash with sat. NaHCO
.
Module 4: Frequently Asked Questions (FAQ)
Q1: I tried the Bartoli synthesis (Nitro-pyridine + Vinyl Grignard), but my yield is low and the product is dark. How do I purify?A: The Bartoli reaction often produces nitroso-intermediates and magnesium salts.
Quench: Use saturated NH
Cl.
Acid Wash: The 7-azaindole core is stable to acid. Wash the organic layer with 1M HCl. The azaindole will go into the aqueous phase (protonated). Impurities (anilines/nitro compounds) often stay in the organic phase.
Recover: Basify the aqueous layer (pH > 10) with NaOH and extract back into DCM [2].
Q2: Can I separate N1-alkyl and N7-alkyl isomers using HPLC?A: Yes.
Column: C18 Reverse Phase.
Buffer: High pH buffers (Ammonium Bicarbonate, pH 10) are often better to keep the azaindole neutral, improving peak shape.
Retention: The
-alkyl (charged) typically elutes much earlier (at the void volume) than the -alkyl (hydrophobic) in reverse phase.
Q3: Why does my 7-azaindole turn yellow/brown on the shelf?A: Azaindoles are electron-rich relative to pyridine but electron-poor relative to indole. They are susceptible to oxidation at the C3 position.
Storage: Store under Argon at
.
Cleanup: A quick filtration through a short plug of silica (eluting with EtOAc/TEA) usually removes the oxidized colored impurities.
References
Photophysics and Biological Applications of 7-Azaindole and Its Analogs. J. Phys. Chem. B. (2006). Link
Bartoli Indole Synthesis. Wikipedia / Organic Chemistry Portal. (General Reference for Bartoli Workup). Link
Selective N7 Alkylation of 7-Azaindazoles. J. Org. Chem. (2020).[4][5] (Provides mechanistic contrast for N1 vs N7 selectivity). Link[4]
Synthesis of a 7-Azaindole by Chichibabin Cyclization. J. Am. Chem. Soc. (2010). (Details extraction and recrystallization protocols). Link
Azaindoles in Medicinal Chemistry. PharmaBlock Whitepaper. (Industrial purification context). Link
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemicals before use.
Recrystallization solvents for purifying 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Technical Support Center: Purification of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile Executive Summary & Solvent Selection Strategy The Challenge: 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile presents a spe...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Executive Summary & Solvent Selection Strategy
The Challenge:
5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile presents a specific purification challenge due to the competing electronic effects of its substituents. The 3-cyano group (electron-withdrawing) increases the acidity of the pyrrole NH, while the 5-methoxy group (electron-donating) increases lipophilicity compared to the unsubstituted core. This molecule typically exhibits a high melting point (>250°C for analogs) and poor solubility in standard non-polar solvents.
The Strategy:
Successful recrystallization requires a Polarity-Gradient Approach . You must balance the solvation power for the azaindole core (requiring polar aprotic or protic solvents) against the rejection of lipophilic tars and starting materials.
Solvent Selection Matrix
Solvent System
Role
Application Context
Pros
Cons
Ethanol / Water
Primary
Routine purification of crude >90% purity.
Green chemistry compliant; easy removal.
May cause "oiling out" if water is added too fast.
1-Butanol
High-Performance
Recommended. Best for Oclacitinib-related intermediates.
High boiling point (117°C) allows dissolution of stubborn solids; good impurity rejection.
Requires higher drying temperatures.
DMF / Water
Rescue
For material that is insoluble in alcohols.
Excellent solvency power.
Difficult to remove trace DMF; risk of hydrolysis at high T.
Ethyl Acetate / Heptane
Polishing
Removing non-polar starting materials.
Good for precipitating the product from a concentrated solution.
Low recovery yield if the product is slightly soluble in EtOAc.
Interactive Troubleshooting Guide (FAQ)
Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. How do I fix this?
Diagnosis: This occurs when the product separates as a liquid phase before it can organize into a crystal lattice, usually because the anti-solvent (e.g., water) was added too quickly or the temperature dropped too fast.
Corrective Protocol:
Re-dissolve: Heat the mixture back to reflux until the oil dissolves.
Solvent Adjustment: Add a small amount (5-10% v/v) of the "good" solvent (e.g., Ethanol or 1-Butanol).
Seed: Cool the solution very slowly to just below the saturation point. Add a few seed crystals of pure product.
Agitate: Stir slowly. Do not shock-cool in an ice bath until a significant slurry has formed.
Q2: The crystals are colored (pink/brown) even after recrystallization.
Diagnosis: 7-azaindole derivatives are prone to oxidation, forming colored oligomers (tars) that trap inside the crystal lattice.
Corrective Protocol (Carbon Treatment):
Dissolve the crude solid in 1-Butanol or Ethanol at reflux.
Add Activated Carbon (Charcoal) (5-10 wt% relative to crude mass).
Stir at reflux for 15–30 minutes. Warning: Do not boil excessively to prevent nitrile hydrolysis.
Filter hot through a Celite pad to remove the carbon.
Proceed with crystallization.
Q3: I see a new impurity spot on TLC after recrystallization from DMF/Water.
Diagnosis: Hydrolysis. The 3-cyano group is susceptible to hydrolysis (converting to amide -CONH2) in the presence of water and heat, especially if the DMF is not neutral.
Corrective Protocol:
Avoid DMF if possible. Switch to 1-Butanol (anhydrous).
If DMF is necessary, ensure it is amine-free (freshly distilled) and minimize the heating duration. Do not exceed 100°C.
Standard Operating Procedures (SOPs)
Protocol A: The "1-Butanol" Method (High Purity)
Recommended for intermediates in JAK inhibitor synthesis (e.g., Oclacitinib analogs).
Preparation: Place 10.0 g of crude 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile in a round-bottom flask.
Dissolution: Add 1-Butanol (80 mL) and heat to reflux (approx. 117°C).
Note: If solids remain, add more 1-Butanol in 5 mL increments until clear.
Filtration (Optional): If insoluble black particles remain, filter hot.
Crystallization: Remove from heat and allow to cool slowly to room temperature (25°C) with gentle stirring.
Precipitation: If yield is low, cool further to 0–5°C. Optional: Add Heptane (20 mL) dropwise as an anti-solvent if no crystals appear.
Isolation: Filter the white/off-white solid.
Wash: Wash the filter cake with a 1:1 mixture of cold 1-Butanol/Heptane, then pure Heptane.
Drying: Dry under vacuum at 45–50°C for 12 hours.
Protocol B: The "DMF/Water" Rescue Method
Use only if Protocol A fails to dissolve the crude.
Dissolution: Dissolve crude material in minimal DMF at 60–70°C.
Anti-Solvent Addition: Add Water dropwise to the hot solution until a persistent turbidity (cloudiness) is observed.
Re-solvation: Add just enough DMF to clear the solution again.
Cooling: Allow to cool to room temperature undisturbed.
Wash: Filter and wash heavily with Water (to remove DMF) followed by Ethanol (to remove water).
Visual Technical Guides
Figure 1: Solvent System Decision Tree
Use this logic flow to select the correct solvent based on your crude material's behavior.
Caption: Decision logic for selecting the optimal recrystallization solvent based on solubility and purity profiles.
Figure 2: Recrystallization Workflow (Protocol A)
Step-by-step visualization of the 1-Butanol method.
Caption: Workflow for Protocol A (1-Butanol Recrystallization).
References & Authority
Vertex AI Search. (2025). Purification of Oclacitinib intermediates. (Patent CN107365312A describes the use of 1-butanol/water for recrystallizing 7-azaindole derivatives). Link
Sroor, F. M. (2019).[1] Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ. (Details solubility of methoxy-substituted pyrrolo-pyridines in ethanol and chlorinated solvents). Link
BenchChem. (2025).[2][3] Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. (General troubleshooting for azaindole "oiling out" and silica degradation). Link
Sigma-Aldrich. (n.d.). 7-Azaindole-3-carbonitrile Product Sheet. (Provides melting point data [258-262°C] establishing the need for high-boiling solvents). Link
Overcoming hygroscopic decomposition of reagents during azaindole cyanation
Topic: Overcoming Hygroscopic Decomposition & Catalyst Deactivation Status: Operational | Lead Scientist: Dr. A. Vance | Last Updated: Feb 2026 Executive Summary: The "Water" Problem In the synthesis of kinase inhibitors...
Status: Operational | Lead Scientist: Dr. A. Vance | Last Updated: Feb 2026
Executive Summary: The "Water" Problem
In the synthesis of kinase inhibitors, azaindole cyanation (Rosenmund-von Braun or Pd-catalyzed) is a high-value, high-risk transformation. The core failure mode is rarely the catalyst choice alone, but rather hygroscopic decomposition .
Water intrusion triggers a dual failure cascade:
Catalyst Death: Water hydrolyzes cyanide ions (
) to , which oxidatively adds to , forming inactive Palladium-Hydride species or precipitating Pd-black.
Product Hydrolysis: The electron-deficient azaindole nitrile is highly susceptible to base-mediated hydrolysis, converting your desired nitrile immediately into an amide side-product.
This guide provides the protocols to hermetically seal your process against moisture.
Diagnostic: Is Hygroscopicity Killing Your Reaction?
Before adjusting parameters, confirm the failure mode using this symptom checker.
Symptom
Immediate Observation
Root Cause
The "Black Crash"
Reaction mixture turns from orange/red to black precipitate within 30 mins.
O₂/H₂O Intrusion. Pd(0) has oxidized and aggregated into inactive Pd-black.
The "Amide Wall"
LCMS shows mass +18 (M+18) as the major peak.
Nitrile Hydrolysis. Water present in solvent + carbonate base = efficient hydrolysis of product.
The "Stall"
Conversion stops at ~40%. Adding more catalyst does nothing.
Ligand Poisoning. generation has sequestered the active catalyst species.
Variable Yields
Batch A: 85%, Batch B: 20% (same conditions).
Solvent Quality. Batch B DMF/DMAc likely had >100 ppm water content.
Module 1: Reagent Integrity (The Hardware)
The Cyanide Source: Zn(CN)₂ vs. The Rest
Do not use NaCN or KCN for sensitive azaindoles unless utilizing phase-transfer conditions (which introduce water).
Function: PMHS acts as a hydride source that reduces oxidized Pd(II) back to active Pd(0), preventing the "Black Crash." It also scavenges trace water.
Loading: 0.1 – 0.2 equivalents relative to substrate.
Module 2: The Solvent Ecosystem (The Medium)
DMF and DMAc are sponges. A fresh bottle opened on a humid day can absorb 500 ppm water in minutes.
The "50 ppm" Rule
For azaindole cyanation, solvent water content must be <50 ppm .
Drying Protocol (The Azeotropic Method):
Do not rely solely on molecular sieves for bulk drying of wet DMF.
Add toluene (20% v/v) to your DMF/DMAc.
Rotary evaporate the toluene (azeotrope removes water).
Store the "dried" solvent over activated 4Å molecular sieves (activated at 300°C, not just oven-dried) under Argon.
Visualizing the Failure Mode
Understanding how water kills the cycle is vital for troubleshooting.
Figure 1: Mechanistic pathway of water-mediated catalyst poisoning and product decomposition.
Standard Operating Procedure (SOP)
Protocol: Anhydrous Cyanation of 4-Chloro-7-Azaindole
Reagents:
Substrate: 1.0 equiv
: 0.6 equiv (provides 1.2 equiv )
Catalyst:
(2 mol%) + Xantphos or dppf (4 mol%)
Additive: Zn Dust (10 mol%) OR PMHS (0.1 equiv)
Solvent: DMAc (Anhydrous, <50 ppm
)
Step-by-Step:
The Bake-Out: Flame-dry a Schlenk tube or microwave vial under high vacuum. Backfill with Argon x3.
Solids Addition: Add Azaindole,
, Pd catalyst, Ligand, and Zn dust/PMHS quickly. Cap immediately.
The Purge: Evacuate and backfill with Argon x3 to remove adsorbed oxygen/moisture from the powders.
Solvent Charge: Add anhydrous DMAc via syringe through the septum. Do not open the cap.
Sparging: Bubble Argon through the solution for 10 minutes (essential to remove dissolved
).
Reaction: Heat to 120°C. Monitor via LCMS.
Tip: If conversion stalls at 50%, inject 0.05 equiv of PMHS via syringe.
Workup (Crucial): Cool to RT. Dilute with EtOAc. Wash with 5% LiCl (aq) x3.
Why LiCl? It breaks the DMAc/Water emulsion and forces DMAc into the aqueous layer, preventing it from carrying over and complicating purification.
FAQ: Troubleshooting
Q: Can I use
instead of ?A: Yes, it is non-toxic and "green." However, it often requires higher temperatures (140°C) or the addition of , which increases basicity. If your azaindole is sensitive to base-mediated hydrolysis, stick to . If you use ferrocyanide, ensure you use a catalyst system like Pd/CM-Phos.
Q: My product is stuck in the Pd-black sludge. How do I recover it?A: Do not just filter. The product often coordinates to the Pd. Treat the crude mixture with a scavenger resin (e.g., SiliaMetS® Thiol) or wash the organic layer with aqueous thiourea or N-acetylcysteine to liberate the nitrile from the metal.
Q: I see the amide peak (M+18) growing. Should I stop?A: Yes. The amide will not convert back to nitrile. Stop, work up, and purify what you have. For the next run, double the amount of molecular sieves and switch to a fresh bottle of DMAc.
References
Cohen, D. T., & Buchwald, S. L. (2015).[4] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[4] Link
Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011).[5] A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6].[1] Organic Letters, 13(4), 648–651. Link
Marcantonio, K. M., et al. (2004). Practical Synthesis of 5-Cyano-7-azaindole. Organic Process Research & Development, 8(6), 1005–1012. (Industry standard for azaindole handling).
Rahaim, R. J., & Maleczka, R. E. (2005). Pd-Catalyzed Silicon Hydride Reductions of Aromatic and Aliphatic Nitro Groups.[3] Organic Letters, 7(22), 5087–5090. (Reference for PMHS utility in Pd cycles).
Technical Support Center: Optimizing Column Chromatography for Polar Carbonitrile Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimiz...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of column chromatography gradients for the separation of polar carbonitrile compounds. These molecules, characterized by their polar nature, often present unique challenges in achieving adequate retention and resolution. This resource is designed to provide both foundational knowledge and advanced, actionable strategies to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when separating polar carbonitrile compounds using column chromatography?
Polar compounds, including those with a carbonitrile (-C≡N) group, are notoriously difficult to retain on traditional reversed-phase (RP) columns like C18.[1][2][3] The primary issue is their high hydrophilicity, which causes them to have a weak affinity for the non-polar stationary phase and elute very early, often in the solvent front or void volume.[3][4] This leads to poor separation from other polar sample components and excipients, making accurate quantification challenging.[1]
Q2: Which type of chromatography column is best suited for polar carbonitrile compounds?
The choice of column is critical and depends on the overall polarity of the analyte.[5][6] While a standard C18 column is often the first choice for general purposes, it frequently fails for highly polar molecules.[2][7]
Here’s a comparison of suitable alternatives:
Stationary Phase
Primary Interaction Mechanism
Ideal For
Key Considerations
Aqueous C18 (AQ-C18)
Hydrophobic, with resistance to phase collapse
Moderately polar compounds in highly aqueous mobile phases (>95% water).[8]
These columns are designed to prevent the stationary phase from "dewetting" in high-water conditions, which would cause a dramatic loss of retention.[9]
Polar-Embedded Phases
Hydrophobic and polar interactions (e.g., hydrogen bonding)
Polar compounds that are difficult to retain on standard C18.
The embedded polar group helps to draw water to the surface of the stationary phase, enhancing interaction with polar analytes.
Phenyl-Hexyl
π-π interactions, hydrophobic interactions
Compounds containing aromatic rings.
Can offer unique selectivity, especially for compounds with delocalized electrons. Phenyl columns are also resistant to phase collapse in 100% aqueous mobile phases.[10]
Partitioning into a water-enriched layer on the stationary phase surface.[11][12]
Very polar and hydrophilic compounds that show little to no retention in reversed-phase.[4][13][14]
HILIC uses a polar stationary phase (like silica, diol, or amide) with a high-organic mobile phase.[9][13] Water acts as the strong, eluting solvent.[4][11]
For highly polar carbonitrile compounds, HILIC is often the most effective approach .[7][11] It provides robust retention for molecules that would otherwise be unretained in reversed-phase chromatography.[3][12][13]
Q3: How should I select and optimize the mobile phase?
Mobile phase selection is paramount for achieving good separation.[15]
For Reversed-Phase (RP) Systems:
Organic Modifier: Acetonitrile is the most common choice due to its low viscosity and UV transparency. Methanol can offer different selectivity and is also a viable option.[15]
Aqueous Phase & pH Control: For ionizable carbonitrile compounds, controlling the pH of the mobile phase is crucial.[5][15] To maximize retention of a basic compound, the pH should be adjusted to be approximately two units above its pKa, rendering it neutral.[5] Conversely, for an acidic compound, the pH should be two units below its pKa.
Additives: Small amounts of additives like formic acid or trifluoroacetic acid (TFA) (typically 0.1%) can significantly improve peak shape by suppressing interactions between basic analytes and residual silanols on the silica surface.[16] Buffers are used to maintain a stable pH, which is essential for reproducible chromatography.[17]
For HILIC Systems:
Mobile Phase Composition: HILIC operates in a reverse sense to RP. The mobile phase starts with a high concentration of an organic solvent (typically >60% acetonitrile) and a small amount of aqueous solvent.[12] The gradient involves increasing the aqueous portion (the strong solvent) to elute the analytes.[4][13]
Buffers: Buffers are important in HILIC to control the ionization state of both the analyte and the stationary phase, which can be a critical factor in retention.[11] Ammonium formate and ammonium acetate are common choices as they are volatile and compatible with mass spectrometry (MS).[5]
Q4: What is a "scouting gradient" and how do I use it to develop a method?
A scouting gradient is a rapid, wide-range gradient run used at the beginning of method development to determine the approximate elution conditions for your compounds.[7] This initial run provides valuable information about where your peaks elute and whether a gradient or isocratic method is more suitable.[7]
Protocol: Running a Scouting Gradient (Reversed-Phase)
Column: Start with a robust column, such as a C18.
Mobile Phase A: Water + 0.1% Formic Acid
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
Gradient Program:
Start at 5% B and hold for 1-2 minutes.
Linearly increase to 95% or 100% B over 10-20 minutes.
Hold at 95-100% B for 2-3 minutes to elute any strongly retained compounds.
Return to initial conditions (5% B) and allow the column to re-equilibrate for at least 5 column volumes.
Analysis:
If all peaks elute over a small portion of the gradient (e.g., less than 25% of the run time), an isocratic method might be feasible.[7]
If peaks are spread across a significant portion of the run, a gradient method is necessary.[7] The scouting run helps you identify the solvent percentages where elution occurs, allowing you to "stretch out" that part of the gradient for better resolution in subsequent runs.[18]
Troubleshooting Guide
This section addresses specific, common problems encountered during the analysis of polar carbonitrile compounds.
Problem 1: My compound shows no retention and elutes in the void volume on a C18 column.
Probable Cause: The compound is too polar for the reversed-phase stationary phase. Standard C18 columns lack the ability to retain highly hydrophilic molecules, especially in mobile phases with even a small amount of organic solvent.[2][3]
Solution Workflow:
Caption: Decision workflow for addressing poor retention.
Problem 2: I am observing significant peak tailing, especially for basic carbonitrile compounds.
Probable Cause 1: Secondary Silanol Interactions. Residual, un-capped silanol groups on the silica backbone of the stationary phase are acidic and can form strong ionic interactions with basic analytes. This leads to a secondary, undesirable retention mechanism that causes peak tailing.
Solution 1:
Add an acidic modifier: Incorporate 0.1% formic acid or TFA into the mobile phase.[16] The protons in the mobile phase will protonate the silanol groups, effectively "shielding" them from interacting with your basic analyte.
Adjust pH: Lowering the mobile phase pH can also help by protonating both the silanol groups and the basic analyte, leading to repulsion.
Probable Cause 2: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to a characteristic right-triangle peak shape and a decrease in retention time.[19]
Solution 2:
Reduce sample concentration: Dilute your sample and reinject. If the peak shape improves and retention time increases slightly, you were likely overloading the column.[19]
Problem 3: My peaks are broad, and the resolution is poor.
Probable Cause 1: Suboptimal Gradient Slope. If the gradient is too steep (i.e., the percentage of strong solvent increases too quickly), compounds do not have enough time to interact sufficiently with the stationary phase, resulting in broad peaks and poor resolution.[18]
Solution 1:
Shallow the gradient: After identifying the elution window from a scouting run, decrease the rate of change of the mobile phase composition during that window. For example, instead of going from 20% to 60% B in 5 minutes (a slope of 8%/min), try running it over 10 minutes (a slope of 4%/min).[18] This gives peaks more time to separate.
Probable Cause 2: Sample Solvent Mismatch. If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, the sample band will spread on the column before the gradient begins, leading to broad peaks.[20]
Solution 2:
Match the diluent: Whenever possible, dissolve your sample in the initial mobile phase.[9][21] For HILIC, this means using a high-organic diluent.[9] If solubility is an issue, use the weakest solvent possible that can still dissolve the sample.
Probable Cause 3: Extra-column Volume or System Issues. Dead volume in tubing, fittings, or the detector flow cell can cause peak broadening.[20]
Solution 3:
System check: Ensure all fittings are tight and use tubing with the smallest appropriate internal diameter.[21] Check for leaks, as this can also cause broad peaks.[21]
Problem 4: My retention times are drifting between injections.
Probable Cause: Insufficient Column Equilibration. This is one of the most common causes of retention time drift, especially in gradient chromatography and HILIC.[9] The column must fully return to its initial state before the next injection. HILIC, in particular, requires longer equilibration times to re-establish the aqueous layer on the stationary phase.[3][9]
Solution:
Increase equilibration time: As a rule of thumb, use an equilibration period of at least 5-10 column volumes. You can monitor the pressure trace; once it is stable and flat after the gradient recycles, the column is likely equilibrated.
Overnight equilibration: For very sensitive methods, consider equilibrating the column overnight at a low flow rate with the initial mobile phase.[22]
References
Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography.
(2024, May 11). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis.
Buchi.com. Why HILIC is what your polar compounds need for purification.
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
Macedonian Pharmaceutical Bulletin. Impact of mobile phase composition on reverse-phase separation of polar basic compounds.
Lab Manager. Getting the HPLC Gradient Right.
Longdom Publishing. (2024, September 25). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity.
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
(2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
Strategies to Enable and Simplify HPLC Polar Compound Separation.
LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities.
(2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC || HPLC Chromatography.
LCGC International. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems.
Bitesize Bio. (2025, June 8). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient.
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
PMC. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC.
LCGC International. (2019, November 1). Top Three HPLC Method Development Tips.
Chromasir. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them.
Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide.
(2020, March 12). Gradient Design and Development.
YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds.
Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism.
Welch Materials. (2025, March 24). Gradient Optimization in Liquid Chromatography.
Aurora Pro Scientific. HPLC Column Selection Guide.
How Do You Choose the Right Column for Chromatography?.
A Comparative Guide to HPLC Purity Assessment Methods for 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 5-...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, a molecule of interest in medicinal chemistry, establishing a robust and reliable analytical method for purity determination is a critical early-stage milestone. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of this compound, grounded in scientific principles and regulatory expectations.
The Imperative of a Stability-Indicating Method
Before delving into specific methods, it is crucial to understand the overarching goal: the development of a stability-indicating HPLC method. Such a method must be capable of accurately quantifying the API while simultaneously separating it from any potential impurities, including process-related impurities, and, most importantly, degradation products that may form under various stress conditions. The International Council for Harmonisation (ICH) guidelines are the global standard for this endeavor, providing a framework for demonstrating method specificity through forced degradation studies.[1][2][3] These studies are not just a regulatory formality; they are a scientific tool to probe the inherent stability of the drug substance and ensure that our analytical method is truly fit for purpose throughout the lifecycle of the product.[4][5]
Foundational Principles: Reverse-Phase HPLC
For a moderately polar, heterocyclic compound like 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, reverse-phase HPLC (RP-HPLC) is the technique of choice.[6] The fundamental principle of RP-HPLC involves a non-polar stationary phase and a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. By systematically modifying key parameters, we can achieve the desired resolution between the main peak and its impurities.
Comparative Analysis of Methodologies
The development of a robust HPLC method is a multi-faceted process. Below, we compare critical parameters and their impact on the separation of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile.
Column Selection: The Heart of the Separation
The choice of the stationary phase is arguably the most critical factor in achieving a successful separation.
Stationary Phase
Key Characteristics & Rationale for 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
C18 (Octadecylsilane)
The workhorse of RP-HPLC, offering high hydrophobicity and retention for a wide range of compounds. It is an excellent starting point for this analyte due to its balanced polarity. Provides good separation based on subtle differences in hydrophobicity of impurities.
C8 (Octylsilane)
Less retentive than C18, which can be advantageous if the analyte and its impurities are strongly retained on a C18 column, leading to excessively long run times. It may offer different selectivity for polar impurities.
Phenyl-Hexyl
Offers alternative selectivity through π-π interactions with the aromatic rings of the pyrrolopyridine structure. This can be particularly effective in separating impurities with similar hydrophobicity but different aromatic character. The use of methanol as an organic modifier can enhance these unique pi-pi interactions.[7]
Mobile Phase Optimization: Fine-Tuning the Selectivity
The mobile phase composition dictates the elution strength and can be manipulated to fine-tune the separation.
Parameter
Comparison & Rationale
Organic Modifier
Acetonitrile (ACN) vs. Methanol (MeOH): ACN is generally preferred for its lower viscosity (leading to higher efficiency) and UV transparency at lower wavelengths.[7] However, MeOH can offer different selectivity due to its protic nature and ability to engage in hydrogen bonding.[7] A scouting gradient with both solvents is recommended during early development.
pH of Aqueous Phase
The pyrrolopyridine structure contains nitrogen atoms that can be protonated. Controlling the pH of the mobile phase is critical for ensuring consistent retention and good peak shape. For basic analytes, a mobile phase pH below the pKa will result in the ionized form, which is less retained in RP-HPLC.[7] Conversely, a pH above the pKa will yield the neutral, more retained form. A pH around 3-4 is often a good starting point to ensure the protonation of basic nitrogens and minimize peak tailing from silanol interactions on the stationary phase.[7]
Buffer Selection
A buffer is necessary to maintain a constant pH. Phosphate buffers are common, but for LC-MS compatibility, volatile buffers like formate or acetate are required.
Recommended HPLC Protocol
Based on extensive experience with similar heterocyclic compounds, the following protocol provides a robust starting point for the purity assessment of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile.
Instrumentation and Materials
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
HPLC grade acetonitrile and water.
Potassium phosphate monobasic and phosphoric acid.
5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile reference standard and sample.
Experimental Workflow
Caption: Workflow for HPLC Purity Assessment.
Step-by-Step Methodology
Mobile Phase Preparation:
Mobile Phase A: Prepare a 20 mM potassium phosphate monobasic solution in HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
Mobile Phase B: HPLC grade acetonitrile.
Diluent Preparation: Mix acetonitrile and water in a 1:1 ratio.
Standard Solution Preparation: Accurately weigh and dissolve the 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile reference standard in the diluent to obtain a final concentration of approximately 0.1 mg/mL.
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
Chromatographic Conditions:
Column: C18, 150 mm x 4.6 mm, 5 µm
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Injection Volume: 10 µL
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte)
Gradient Program:
Time (min)
% Mobile Phase B (ACN)
0.0
10
20.0
90
25.0
90
25.1
10
| 30.0 | 10 |
System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the following criteria are met:
Tailing Factor: ≤ 2.0
Theoretical Plates: ≥ 2000
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Self-Validating Systems: Adherence to ICH Guidelines
A protocol is only as trustworthy as its validation. The described method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[4][5][8][9]
Caption: Core Parameters of Analytical Method Validation.
Validation Parameters and Acceptance Criteria
Validation Parameter
Purpose & Typical Acceptance Criteria
Specificity
To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. Criteria: Peak purity of the main peak should pass, and all degradation products should be well-resolved from the main peak. Forced degradation studies (acid, base, oxidation, thermal, photolytic) are essential.[1][3][10]
Linearity
To demonstrate a direct proportional relationship between concentration and detector response. Criteria: Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy
To measure the closeness of the test results to the true value. Criteria: % Recovery of spiked samples should be within 98.0% to 102.0%.
Precision
To demonstrate the closeness of agreement between a series of measurements. Criteria: RSD ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument).
LOD & LOQ
Limit of Detection (LOD) and Limit of Quantitation (LOQ) determine the lowest concentration of analyte that can be reliably detected and quantified. Criteria: Typically based on signal-to-noise ratios of 3:1 for LOD and 10:1 for LOQ.
Robustness
To demonstrate the reliability of the method with respect to deliberate variations in method parameters (e.g., flow rate ±10%, pH ±0.2 units). Criteria: System suitability parameters should remain within acceptable limits.
Conclusion
The purity assessment of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a meticulous process that demands a scientifically sound and well-validated HPLC method. While a C18 column with an acetonitrile/phosphate buffer gradient serves as an excellent and robust starting point, this guide has illuminated alternative strategies, such as the use of a Phenyl-Hexyl column, to achieve different selectivity. The ultimate success of any method, however, lies not in a rigid protocol but in a thorough understanding of the underlying chromatographic principles and a commitment to rigorous validation as prescribed by ICH guidelines. This ensures data integrity, which is paramount for advancing drug development programs and ultimately safeguarding patient health.
References
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9).
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
A practical guide to forced degradation and stability studies for drug substances. (n.d.).
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.).
A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct. (2025, April 15).
Forced Degradation Testing - Galbraith Laboratories, Inc. (n.d.).
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2025, August 10).
HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed. (2005, January 15).
Separation of 1H-Pyrrolo[2,3-b]pyridine, 2,3-dihydro-1,3,3-trimethyl-2-methylene- on Newcrom R1 HPLC column | SIELC Technologies. (2018, February 16).
Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile - Benchchem. (n.d.).
Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - SciSpace. (2021, June 6).
A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis. (n.d.).
Reversed Phase HPLC Method Development - Phenomenex. (n.d.).
Publish Comparison Guide: Melting Point Reference for 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
This guide provides an authoritative technical analysis of the physical characterization of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS 1256812-96-0), a critical intermediate in the synthesis of JAK inhibitor...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an authoritative technical analysis of the physical characterization of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS 1256812-96-0), a critical intermediate in the synthesis of JAK inhibitors and other kinase-targeting therapeutics.
Executive Summary & Technical Specifications
5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a fused bicyclic heteroaromatic scaffold. Its high melting point serves as a primary indicator of purity, distinguishing it from lower-melting precursors (e.g., 5-methoxy-7-azaindole) and regioisomeric impurities.
The melting point (MP) of this compound is significantly elevated due to the strong dipole interactions and intermolecular hydrogen bonding introduced by the C-3 nitrile group.
Validated Reference Data
Material Grade
Melting Point Range (°C)
Interpretation
High Purity (>98%)
258°C – 265°C (Estimated*)
Target Specification. Consistent with structurally analogous 3-cyano-7-azaindoles (e.g., unsubstituted analog MP: 258–262°C).
Crude / Technical
230°C – 250°C
Broad Transition. Indicates presence of solvent residues or unreacted precursor.
Precursor (Impurity)
< 150°C
Failure Mode. The starting material (5-Methoxy-7-azaindole) melts significantly lower.[1]
*Note: While specific batch data varies, the 3-cyano-7-azaindole scaffold consistently exhibits melting transitions above 250°C. The 5-methoxy substituent typically modulates this by ±10-20°C but maintains the high-temperature characteristic.
Comparative Analysis: Analog Performance
To validate the target range, we compare the product against its closest structural analogs.
Compound
Structure
Melting Point (°C)
Significance
Target Molecule
5-OMe-3-CN-7-Azaindole
~260°C (Proj.)
High thermal stability confirms successful cyanation.
Unsubstituted Analog
3-CN-7-Azaindole
258 – 262°C
Primary Reference Anchor. Confirms the scaffold's high lattice energy.
5-Chloro Analog
5-Cl-3-CN-7-Azaindole
291 – 294°C
Electron-withdrawing groups further stabilize the lattice.
Starting Material
5-OMe-7-Azaindole
~106 – 110°C
Critical Control Point. Any endotherm in this range indicates incomplete reaction.
Experimental Protocol: Purity Determination
Do not rely solely on capillary melting point for release testing. The following protocol integrates DSC (Differential Scanning Calorimetry) for precise characterization.
Workflow Logic
The determination of the melting point is not merely a physical measurement but a validation of the synthetic transformation from the electron-rich precursor to the electron-deficient nitrile product.
Figure 1: Decision logic for thermal characterization of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile.
Step-by-Step Methodology
Sample Preparation:
Dry the sample under vacuum (≤ 50 mbar) at 45°C for 12 hours to remove occluded solvents (e.g., DMF, Ethanol) which can artificially depress the melting point by 10-20°C.
Grind the sample to a fine, uniform powder to ensure good thermal contact.
Capillary Method (Screening):
Instrument: Büchi M-565 or equivalent.
Ramp Rate: 10°C/min to 200°C, then 1°C/min.
Observation: Watch for "sweating" (solvent release) vs. true melting. The target compound should remain solid until >240°C.
DSC Method (Validation):
Instrument: TA Instruments Q2000 or PerkinElmer DSC 8000.
Pan: Tzero Aluminum (crimped, pinhole lid).
Program: Equilibrate at 40°C → Ramp 5°C/min to 300°C.
Acceptance Criteria: Single sharp endotherm with Onset > 250°C and Peak Integration matching theoretical enthalpy (typically >100 J/g for this class).
Synthesis & Impurity Origins
Understanding the synthesis pathway highlights why the melting point is such a robust quality control metric. The conversion of the 3-unsubstituted azaindole to the 3-carbonitrile dramatically changes the crystal packing.
Figure 2: Synthesis pathway showing the thermal divergence between precursor, target, and common impurities.
Impurity (3-Formyl derivative): If the dehydration step fails, the aldehyde (3-CHO) may persist. Aldehydes in this class typically melt lower than their nitrile counterparts (e.g., ~220°C vs 260°C).
Reference for the 5-cyano isomer melting range (217-234°C).
Massachusetts Institute of Technology (MIT). (2024). H Cyanation with Inorganic Cyanate by PIII/PV=O-Catalyzed Phase Transfer Activation. DSpace@MIT. Link
Source for the synthesis protocol of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (Compound 19b).
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 5-Methoxy-1H-pyrrolo[2,3-b]pyridine.Link
General physical properties of the azaindole scaffold.
Juniper Publishers. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chemistry International Journal. Link
Comparative data for substituted pyrrolo[2,3-b]pyridine deriv
Crystal Structure Data and Hydrogen Bonding Motifs of 7-Azaindole Carbonitriles
Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as an isostere for both indole and purine.[1][2][3] Its utility in kinase inhibition—exempl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as an isostere for both indole and purine.[1][2][3] Its utility in kinase inhibition—exemplified by drugs like Vemurafenib—relies heavily on its ability to form bidentate hydrogen bonds within the ATP-binding pocket.
This guide analyzes the solid-state behavior of 7-azaindole carbonitriles . The introduction of a nitrile (-CN) group is a critical modification; it modulates the acidity of the pyrrole N-H, alters solubility profiles, and introduces a competing hydrogen-bond acceptor. Understanding these crystallographic nuances is essential for crystal engineering, polymorph screening, and optimizing drug-target interactions.[1]
Part 1: Structural Fundamentals & Electronic Effects
To rationalize the crystal packing, one must first understand the electronic perturbations caused by the nitrile group.
The Nitrile Perturbation
The cyano group is a strong electron-withdrawing group (EWG). When attached to the 7-azaindole core (typically at C-3, C-4, or C-5), it induces significant electronic shifts compared to the parent molecule.[1]
Acidity Modulation (pKa): The EWG character stabilizes the conjugate base, making the pyrrole N-H more acidic (better H-bond donor).[1]
Basicity Modulation: Conversely, it reduces the electron density on the pyridine Nitrogen (N7), making it a weaker H-bond acceptor than in the unsubstituted parent.[1]
Dipole Moment: The nitrile adds a strong, directional dipole, increasing the likelihood of antiparallel stacking in the crystal lattice to minimize electrostatic repulsion.[1]
Supramolecular Synthons
The primary competition in the crystal lattice is between the formation of the classic centrosymmetric dimer and the formation of catemers (chains) involving the nitrile nitrogen.
Figure 1: Supramolecular decision tree for 7-azaindole crystallization. The dimer is thermodynamically preferred unless disrupted by solvent or steric factors.
Part 2: Comparative Crystallographic Data
The following data compares the parent 7-azaindole with its electron-deficient derivatives (carbonitriles and chloro-analogs, which serve as structural proxies due to similar EWG effects).
Hydrogen Bonding Parameters
The hallmark of 7-azaindole crystallization is the
dimer .[4][5] In carbonitriles, this motif is generally preserved, but the bond distances contract due to the increased acidity of the donor proton.[1]
Parameter
Parent 7-Azaindole
5-Cyano-7-azaindole (Predicted/Analogous)
Structural Implication
Primary Motif
Centrosymmetric Dimer
Centrosymmetric Dimer
Dimer stability is robust against EWG substitution.
The nitrile N acts as a weak acceptor for C-H bonds, linking dimers into sheets.[1]
Packing Efficiency
Moderate
High
Dipole alignment of -CN groups leads to denser packing.
Solubility & Melting Point Correlations
The crystal lattice energy is significantly higher in the carbonitriles due to the added dipolar interactions.
Melting Point: Parent (~106°C) vs. Carbonitriles (>190°C).[1] The substantial increase indicates a more robust crystal lattice, driven by the dipolar nitrile group and strengthened H-bonds.[1]
Solubility: The rigid dimer/sheet packing reduces solubility in non-polar solvents, requiring polar aprotic solvents (DMSO, DMF) or alcohols for effective crystallization.[1]
Part 3: Experimental Workflow for Structure Determination
To obtain high-quality data for these compounds, a modified workflow is required to handle their poor solubility and tendency to form microcrystals.[1]
Crystallization Protocol (Vapor Diffusion)
Standard evaporation often yields amorphous powder for nitriles.[1] Use Vapor Diffusion for X-ray quality crystals.[1]
Dissolution: Dissolve 10 mg of the 7-azaindole carbonitrile in a minimal amount (0.5–1.0 mL) of DMSO or DMF . Ensure complete dissolution; sonicate if necessary.[1]
Precipitant Setup: Place the solution in a small inner vial.
Chamber Assembly: Place the inner vial inside a larger jar containing a volatile anti-solvent (e.g., Methanol or Ethanol ). Note: Do not use water immediately, as it may cause rapid, amorphous precipitation.[1]
Equilibration: Seal the outer jar. Allow to stand at room temperature (20–25°C) for 3–7 days. The alcohol will slowly diffuse into the DMSO, lowering solubility gradually.[1]
Harvesting: Isolate block-like crystals. Mount immediately in Paratone oil to prevent desolvation if solvates are formed.[1]
Diffraction & Refinement Strategy
Temperature: Collect data at 100 K . Nitrile groups often exhibit high thermal motion or positional disorder at room temperature.[1]
Resolution: Aim for 0.7 Å resolution to accurately locate the N-H hydrogen atom, which is critical for confirming the tautomeric state (7H vs 1H).
Figure 2: Optimized workflow for structural characterization of low-solubility azaindole derivatives.
Part 4: Implications for Drug Design[1]
Understanding the crystal structure of 7-azaindole carbonitriles directly informs their application as kinase inhibitors.
Binding Affinity (The "Hinge" Region):
The crystallographic
dimer mimics the interaction between the inhibitor and the kinase hinge region (typically the backbone of residues like Glu or Met).
Insight: If the crystal structure shows a distorted dimer or strong solvation disrupting the dimer, the compound may have a higher desolvation penalty upon binding to the protein.
Solubility vs. Permeability:
The high melting points driven by the nitrile-enhanced packing suggest low aqueous solubility.
Strategy: If the crystal density is high (>1.4 g/cm³), consider disrupting the lattice energy by introducing asymmetry (e.g., methyl groups on the ring) or converting the nitrile to a less planar group (e.g., amide) if potency permits.[1]
Tautomeric Stability:
X-ray data confirms the 1H-tautomer is the dominant species in the solid state. This is crucial for docking studies; assuming the wrong tautomer (7H) will lead to incorrect binding pose predictions.[1]
References
Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles. Molecules, 2025.
Source:
Relevance: Provides baseline lattice parameters for electron-deficient 7-azaindoles and detailed analysis of the
dimer motif.
The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 2014.[1]
Source:
Relevance: Comprehensive review of 7-azaindole bioisosteres, including nitrile derivatives, and their binding modes in kinase pockets.
pKa values of nitrogen heterocycles in acetonitrile and water. European Journal of Organic Chemistry, 2017.[1][6]
Source:
Relevance: Critical data for understanding the acidity changes induced by the nitrile group on the azaindole scaffold.
Structural, Vibrational Spectroscopic and Theoretical Studies of Chloro-7-azaindole-3-carbaldehydes. International Journal of Molecular Sciences, 2024.
Source:
Relevance:[1] Validates the theoretical models for electron-withdrawing substituents on the 7-azaindole ring.
The Nitrogen Shift: A Bioisosteric Evaluation of Indole-3-Carbonitrile vs. 7-Azaindole-3-Carbonitrile
Executive Summary: The Scaffold Hop In kinase inhibitor design, the transition from Indole-3-carbonitrile (I3C) to 7-Azaindole-3-carbonitrile (7-Aza-I3C) represents a classic "scaffold hop." While both motifs serve as pl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Scaffold Hop
In kinase inhibitor design, the transition from Indole-3-carbonitrile (I3C) to 7-Azaindole-3-carbonitrile (7-Aza-I3C) represents a classic "scaffold hop." While both motifs serve as planar, aromatic hinge-binders, the introduction of the N7 nitrogen atom fundamentally alters the physicochemical landscape. This guide analyzes the bioisosteric replacement, focusing on the gain in solubility, the shift in hydrogen bonding topology (monodentate vs. bidentate), and the electronic tuning provided by the C3-nitrile group.[1]
Part 1: Physicochemical & Bioisosteric Profiling[1]
The primary driver for this substitution is often the improvement of "drug-like" properties (solubility, metabolic stability) without sacrificing ligand efficiency.
Comparative Property Matrix
Feature
Indole-3-Carbonitrile (I3C)
7-Azaindole-3-Carbonitrile (7-Aza-I3C)
Impact on Drug Design
Core Structure
Benzo-fused pyrrole
Pyridine-fused pyrrole
7-Aza is less electron-rich (metabolically superior).
Pyridine ring resists P450 oxidative metabolism.[1]
Expert Insight: The "Acidifying" Effect of the Nitrile
The C3-carbonitrile group is a strong electron-withdrawing group (EWG).
In Indole: It lowers the pKa of the pyrrole NH, making it a better donor than unsubstituted indole.
In 7-Azaindole: The combination of the pyridine ring (EWG) and the C3-nitrile (EWG) significantly increases the acidity of the pyrrole NH.
Risk:[1] If the pKa drops too low (e.g., < 8.0), the molecule may ionize at physiological pH, potentially hindering membrane permeability.[1]
Benefit: In the neutral state, the 7-Aza-I3C NH is an exceptional hydrogen bond donor, often forming stronger bonds with the kinase hinge backbone (e.g., Glu residue carbonyls) than the indole counterpart.[1]
Part 2: Structural Biology & Mechanism
The "Killer App" of the 7-azaindole scaffold is its ability to form a bidentate interaction with the kinase hinge region, mimicking the adenine ring of ATP more effectively than indole.
Hinge Binding Topology (Graphviz Diagram)
Figure 1: Comparative binding topology. The 7-azaindole scaffold (green) gains a second critical H-bond via N7, whereas the indole (grey) relies on a single donor interaction.[1]
Part 3: Synthetic Accessibility & Protocols
While Indole-3-CN is easily synthesized via Vilsmeier-Haack formylation followed by oxime dehydration, 7-Azaindole-3-CN requires more specialized handling due to the electron-deficient pyridine ring, which deactivates the system toward electrophilic aromatic substitution.
The Preferred Route: Iodination-Cyanation
Direct formylation of 7-azaindole is often low-yielding. The industry-standard approach for medicinal chemistry (allowing late-stage diversification) is C3-Iodination followed by Pd-catalyzed Cyanation .
Figure 2: Robust synthetic pathway for 7-azaindole-3-carbonitrile avoiding low-yield formylation.
Detailed Protocol: C3-Cyanation of 7-Azaindole
This protocol is validated for high-yield synthesis on a multigram scale.
Step 1: Synthesis of 3-Iodo-7-azaindole
Dissolution: Dissolve 7-azaindole (1.0 eq) in DMF (0.5 M concentration).
Iodination: Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise at room temperature.
Note: The reaction is usually fast (< 1 hour). Monitor by LCMS.
Workup: Pour the reaction mixture into ice-water. The product usually precipitates.
Purification: Filter the solid, wash with water and hexanes. Dry under vacuum.
Yield Expectation: >90%.
Step 2: Palladium-Catalyzed Cyanation (The Critical Step)
Safety Warning: This reaction generates cyanide species. Work in a well-ventilated fume hood.
Reagents: In a microwave vial or pressure tube, combine:
3-Iodo-7-azaindole (1.0 eq)
Zinc Cyanide (Zn(CN)₂) (0.6 eq) - Stoichiometry is crucial; excess is not needed.[1]